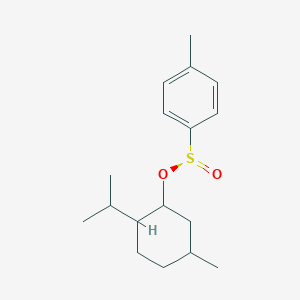
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate” is a chemical compound with the following systematic name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid. Its chemical formula is C₁₁H₂₀O₂, and its molecular weight is 184.28 g/mol . This compound belongs to the class of monoterpenoids .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Starting Material: Begin with 2-isopropyl-5-methylcyclohexanecarboxylic acid.
Sulfination: React the starting material with sulfur dioxide (SO₂) to introduce the sulfinate group (-SO₂CH₃) at the benzylic position.
Resolution: The compound is optically active due to its chiral center. The resolution process yields the desired (S)-enantiomer.
Sulfination Reaction: Typically carried out under mild conditions using sulfur dioxide gas or a sulfinate salt (e.g., sodium benzenesulfinate) in a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification methods.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the sulfinate group to other functional groups.
Substitution: The benzylic position can be substituted with different groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines, or alkoxides).
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as a building block in organic synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Pharmacology: Investigated for potential pharmaceutical applications.
Enzyme Inhibition: May interact with enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its chiral center and functional groups suggest interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
This compound’s uniqueness lies in its chiral configuration and the sulfinate group. Similar compounds include other benzenesulfinate derivatives and chiral carboxylic acids.
Propiedades
Fórmula molecular |
C17H26O2S |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17?,20-/m0/s1 |
Clave InChI |
NQICGNSARVCSGJ-PHQZTZODSA-N |
SMILES isomérico |
CC1CCC(C(C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
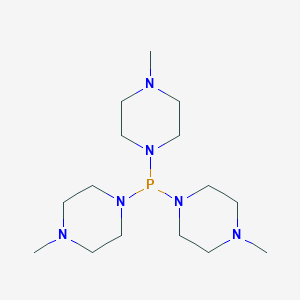

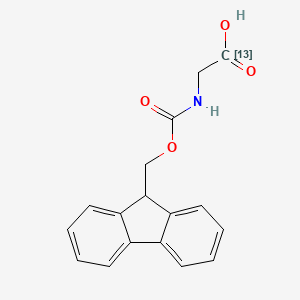
azanium](/img/structure/B12061565.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
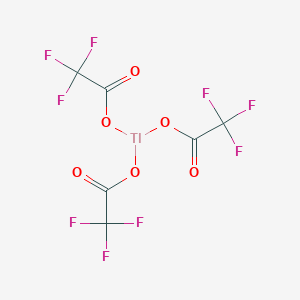
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

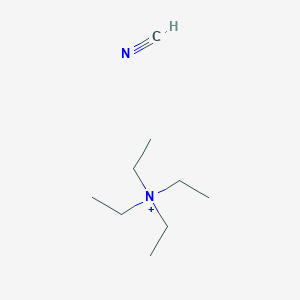

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
